2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-(trimethylsilyl)propanal
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Overview
Description
2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-(trimethylsilyl)propanal is a complex organic compound that features a benzotriazole ring, a fluorophenyl group, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-(trimethylsilyl)propanal typically involves multiple steps, including the formation of the benzotriazole ring, the introduction of the fluorophenyl group, and the addition of the trimethylsilyl group. Common reagents used in these reactions include benzotriazole, 4-fluorobenzaldehyde, and trimethylsilyl chloride. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-(trimethylsilyl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halides or organometallic compounds in the presence of a base.
Major Products
Oxidation: 2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-(trimethylsilyl)propanoic acid.
Reduction: 2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-(trimethylsilyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-(trimethylsilyl)propanal depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzotriazole ring and fluorophenyl group may play key roles in binding interactions, while the trimethylsilyl group may influence the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,2,3-Benzotriazol-1-yl)-2-phenyl-3-(trimethylsilyl)propanal: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-chlorophenyl)-3-(trimethylsilyl)propanal: Contains a chlorine atom instead of fluorine, which may result in different chemical and biological properties.
2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methylphenyl)-3-(trimethylsilyl)propanal: Contains a methyl group instead of fluorine, which may influence its steric and electronic properties.
Uniqueness
2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-fluorophenyl)-3-(trimethylsilyl)propanal is unique due to the presence of the fluorine atom, which can significantly impact its chemical reactivity, biological activity, and physical properties. The combination of the benzotriazole ring, fluorophenyl group, and trimethylsilyl group makes this compound a valuable target for research and development in various fields.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-2-(4-fluorophenyl)-3-trimethylsilylpropanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3OSi/c1-24(2,3)13-18(12-23,14-8-10-15(19)11-9-14)22-17-7-5-4-6-16(17)20-21-22/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUPXNVLUHGAOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(C=O)(C1=CC=C(C=C1)F)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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